molecular formula C15H16N2O2S B1385981 2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine CAS No. 1018509-94-8

2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine

Cat. No. B1385981
M. Wt: 288.4 g/mol
InChI Key: PUWZOPFCGHRCES-UHFFFAOYSA-N
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Description

2-(Phenylsulfonyl)aniline is a compound that has been used in chemical synthesis . It has a linear formula of C6H5SO2C6H4NH2 and a molecular weight of 233.29 .


Synthesis Analysis

While specific synthesis methods for “2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine” were not found, a related compound, 2-(phenylsulfonyl)-2H-1,2,3-triazole, has been synthesized through a classical sulfonamidation reaction of 1H-1,2,3-triazole with benzenesulfonyl chloride in dichloromethane using a slight excess of triethylamine .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, including high-resolution mass spectrometry, FT–IR, UV–Vis, and 1D and 2D NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions of sulfone derivatives have been studied extensively. For example, 2-sulfonyl dienes have been investigated using density functional theory (DFT)-based reactivity indices and activation energy calculations .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, 2-(Phenylsulfonyl)aniline has a melting point of 120-122 °C .

Scientific Research Applications

1. Anticancer Evaluation

  • Methods of Application: The compound was synthesized through a classical sulfonamidation reaction of 1H-1,2,3-triazole with benzenesulfonyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 3 hours .
  • Results: The compound showed growth inhibition percentages (GI%) ranging from 10.83% to 17.64% .

2. C–S Bond Functionalization

  • Application Summary: The compound has been used in the functionalization of C–S bonds in sulfones. This is a new area of research with burgeoning activity in recent years .

3. Heterocyclic Synthesis

  • Application Summary: The compound has been used in the synthesis of heterocyclic compounds .
  • Methods of Application: The compound was reacted with MVK in CH2Cl2 containing TEA to give a dione in 88% yield. Further treatment of the dione with NaOMe in MeOH gave the cyclized Aldol product as a single diastereomer in 98% yield .

4. Synthesis of 2H-1,2,3-Triazole

  • Application Summary: The compound has been used in the regioselective synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole .
  • Methods of Application: The compound was synthesized through a classical sulfonamidation reaction of 1H-1,2,3-triazole with benzenesulfonyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 3 hours .
  • Results: The synthesized compound exhibited moderate activity against various cancer cell lines, with growth inhibition percentages (GI%) ranging from 10.83% to 17.64% .

5. C–S Bond Functionalization

  • Application Summary: The compound has been used in the functionalization of C–S bonds in sulfones .

6. Heterocyclic Synthesis

  • Application Summary: The compound has been used in the synthesis of heterocyclic compounds .
  • Methods of Application: The compound was reacted with MVK in CH2Cl2 containing TEA to give a dione in 88% yield. Further treatment of the dione with NaOMe in MeOH gave the cyclized Aldol product as a single diastereomer in 98% yield .

4. Synthesis of 2H-1,2,3-Triazole

  • Application Summary: The compound has been used in the regioselective synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole .
  • Methods of Application: The compound was synthesized through a classical sulfonamidation reaction of 1H-1,2,3-triazole 1 with benzenesulfonyl chloride 2 in dichloromethane using a slight excess of triethylamine at 20 °C for 3 hours .
  • Results: The synthesized compound exhibited moderate activity against various cancer cell lines, with growth inhibition percentages (GI%) ranging from 10.83% to 17.64% .

5. C–S Bond Functionalization

  • Application Summary: The compound has been used in the functionalization of C–S bonds in sulfones .

6. Heterocyclic Synthesis

  • Application Summary: The compound has been used in the synthesis of heterocyclic compounds .
  • Methods of Application: The compound was reacted with MVK in CH2Cl2 containing TEA to give a dione in 88% yield. Further treatment of the dione with NaOMe in MeOH gave the cyclized Aldol product as a single diastereomer in 98% yield .

Safety And Hazards

Safety data sheets provide information on the potential hazards of a compound. For example, 3-Phenylphenol, a related compound, is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The field of sulfone chemistry is a rapidly evolving area of research, with new metal- and photocatalytic approaches being developed for C–S bond functionalization of sulfones .

properties

IUPAC Name

2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c16-14-7-6-12-8-9-17(11-13(12)10-14)20(18,19)15-4-2-1-3-5-15/h1-7,10H,8-9,11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWZOPFCGHRCES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)N)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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